molecular formula C13H13N3O4S B2931621 1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate CAS No. 1396807-90-1

1-methyl-1H-benzo[d]imidazol-5-yl 3,5-dimethylisoxazole-4-sulfonate

Cat. No.: B2931621
CAS No.: 1396807-90-1
M. Wt: 307.32
InChI Key: RSLASNROXMZCAO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

Research into similar compounds involves the synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings, highlighting the importance of these chemical structures in the development of molecules with potential antioxidant and α-glucosidase inhibitory activities. These compounds were evaluated for their reactivity using DFT calculations, molecular dynamics (MD) simulations, and drug-likeness parameters, indicating their potential in medicinal chemistry and material science applications (Pillai et al., 2019).

Antioxidant and Antiradical Activity

The synthesis of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles and their in vitro antioxidant activities showcase the interest in benzimidazole derivatives for their potential as antioxidants. These compounds were assessed for their ability to inhibit lipid peroxidation and radical cation decolorization, suggesting their usefulness in addressing oxidative stress-related conditions (Spasov et al., 2022).

Corrosion Inhibition

Studies on benzimidazole derivatives also extend to the field of materials science, where their corrosion inhibition properties for mild steel in sulphuric acid have been explored. Through various analytical methods, these compounds demonstrated their efficacy in protecting metal surfaces, highlighting their potential industrial applications in corrosion protection (Ammal et al., 2018).

Liquid-Crystalline Properties

Research into imidazolium salts, similar in structural complexity to the compound , has explored their mesomorphic properties and ionic conductivities. These studies indicate the utility of such compounds in the development of new materials with specific liquid-crystalline properties, potentially useful in electronic and photonic devices (Yoshio et al., 2007).

Polymer Chemistry Applications

The investigation into the polymerization behavior of methylol-functional benzoxazine monomer demonstrates the crosslinking potential of compounds with functional groups similar to those in the queried chemical. Such research points to applications in developing advanced polymeric materials with enhanced mechanical and thermal properties (Baqar et al., 2013).

Mechanism of Action

The mechanism of action of imidazole compounds often involves interactions with biological targets. For example, some imidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .

Safety and Hazards

Safety information for a related compound, (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol, includes hazard statements such as H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled .

Future Directions

Given the broad range of chemical and biological properties of imidazole compounds, they continue to be an area of active research for the development of new drugs . The future will likely see further exploration of the therapeutic potential of these compounds, as well as the development of new synthetic routes .

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3,5-dimethyl-1,2-oxazole-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-8-13(9(2)19-15-8)21(17,18)20-10-4-5-12-11(6-10)14-7-16(12)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLASNROXMZCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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